4-(4-tert-butylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline
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Overview
Description
4-(4-tert-butylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a piperidine-1-carbonyl group and a tert-butylbenzenesulfonyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis.
Introduction of the Piperidine-1-carbonyl Group: This step may involve the acylation of the quinoline core with piperidine-1-carbonyl chloride under basic conditions.
Sulfonylation: The final step could involve the sulfonylation of the quinoline derivative with 4-tert-butylbenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tert-butyl group.
Reduction: Reduction reactions could target the carbonyl group or the quinoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the quinoline ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
4-(4-tert-butylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The piperidine-1-carbonyl and tert-butylbenzenesulfonyl groups might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-tert-butylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline: can be compared with other quinoline derivatives such as chloroquine, quinine, and mefloquine.
Unique Features: The presence of the piperidine-1-carbonyl and tert-butylbenzenesulfonyl groups may confer unique chemical stability, solubility, or biological activity compared to other quinoline derivatives.
This structure provides a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and experimental data would be necessary.
Properties
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-25(2,3)18-11-13-19(14-12-18)31(29,30)23-20-9-5-6-10-22(20)26-17-21(23)24(28)27-15-7-4-8-16-27/h5-6,9-14,17H,4,7-8,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTZPGYQTUJTRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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